4-Methylazocan-4-ol
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Overview
Description
4-Methylazocan-4-ol is an organic compound belonging to the class of azocanes, which are eight-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of the azocane ring, along with a methyl group (-CH₃) at the same position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylazocan-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of N-(4-hydroxybutyl)-N-methylamine using a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the azocane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as palladium on carbon (Pd/C) can further enhance the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 4-Methylazocan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products:
Oxidation: 4-Methylazocan-4-one.
Reduction: 4-Methylazocan-4-amine.
Substitution: 4-Methylazocan-4-chloride and other substituted derivatives.
Scientific Research Applications
4-Methylazocan-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-Methylazocan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the azocane ring provides structural stability. This interaction can modulate the activity of the target protein, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
4-Methylazocan-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Methylazocan-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
4-Methylazocan-4-chloride: Similar structure but with a chloride group instead of a hydroxyl group.
Uniqueness: 4-Methylazocan-4-ol is unique due to the presence of both a hydroxyl group and a methyl group on the azocane ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H17NO |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-methylazocan-4-ol |
InChI |
InChI=1S/C8H17NO/c1-8(10)4-2-3-6-9-7-5-8/h9-10H,2-7H2,1H3 |
InChI Key |
CUMIAKPJWVSTFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCNCC1)O |
Origin of Product |
United States |
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